molecular formula C15H17NO5 B12414904 4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5

4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5

Cat. No.: B12414904
M. Wt: 296.33 g/mol
InChI Key: XPSBJTPRMIDKGX-ZBJDZAJPSA-N
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Description

4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione-d5 is a complex organic compound with a unique spiro structureIts molecular formula is C15H17NO5, and it has a molecular weight of 291.299 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione-d5 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione-d5 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione-d5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione-d5 include:

Uniqueness

The uniqueness of 4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione-d5 lies in its specific spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H17NO5

Molecular Weight

296.33 g/mol

IUPAC Name

4'-(1,1,2,2,2-pentadeuterioethyl)spiro[1,3-dioxolane-2,6'-1,4,7,8-tetrahydropyrano[3,4-f]indolizine]-3',10'-dione

InChI

InChI=1S/C15H17NO5/c1-2-9-10-7-12-15(20-5-6-21-15)3-4-16(12)13(17)11(10)8-19-14(9)18/h7,9H,2-6,8H2,1H3/i1D3,2D2

InChI Key

XPSBJTPRMIDKGX-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4

Canonical SMILES

CCC1C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4

Origin of Product

United States

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